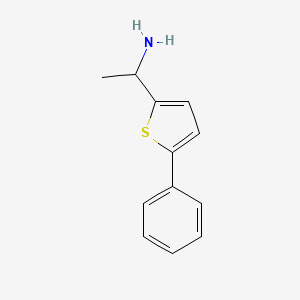

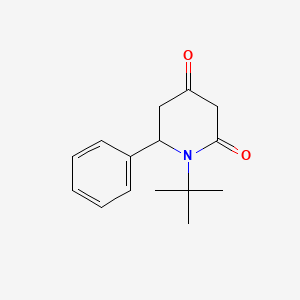

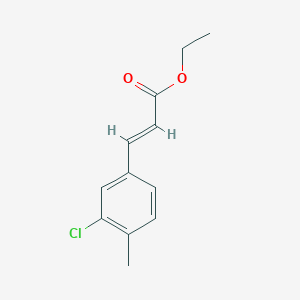

![molecular formula C12H10N2OS B3168287 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole CAS No. 92754-06-8](/img/structure/B3168287.png)

6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole

Overview

Description

The compound “6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole” is a heterocyclic compound with a molecular weight of 258.3 . It contains an imidazo[2,1-b]thiazole core, which is a fused ring system containing an imidazole ring and a thiazole ring .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives has been well studied. The simplest method for annulation of a [1, 3]thiazino-[3,2-a]benzimidazole scaffold is the cyclocondensation of 1H-benzimidazole-2-thione and 1,3-dibromopropane in refluxing EtOH in the presence of Et3N . A series of 6-phenylimidazo[2,1-b]thiazole derivatives were synthesized and their structure-activity relationship (SAR) analysis based on cellular assays led to the discovery of a number of compounds that showed potent activity .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazo[2,1-b]thiazole core, which is a fused ring system containing an imidazole ring and a thiazole ring . Density functional theory (DFT) calculations were performed to investigate the effect of substituents on the structures and intramolecular charge transfer (ICT) using natural bond orbital (NBO) analysis .Physical And Chemical Properties Analysis

The compound “this compound” is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications

Anti-Inflammatory Properties

6-(Hydroxyphenyl)imidazo[2,1-b]thiazoles, closely related to 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole, have been synthesized and tested for their effects on human neutrophil functions, such as locomotion induced by chemoattractants, superoxide generation, and lysozyme degranulation. Some derivatives exhibited significant inhibitory effects, indicating potential anti-inflammatory applications (Andreani et al., 2000).

Immunological Effects

Imidazo[2,1-b]thiazole derivatives have shown an in vitro immunological effect on human T trypsinized lymphocytes by modulating the expression of the CD2 receptor. These findings suggest potential applications in immunomodulation (Harraga et al., 1994).

Cytotoxicity Against Cancer Cell Lines

Novel compounds with the imidazo[2,1-b]thiazole scaffold have been synthesized and tested for cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. Results indicated potential as inhibitors against certain cancer cell lines, suggesting applications in cancer therapy (Ding et al., 2012).

Antimicrobial Activity

A series of imidazo[2,1-b]thiazole derivatives have been synthesized and tested for antimicrobial activities. Some compounds exhibited promising activities, indicating potential use in treating bacterial and fungal infections (Güzeldemirci & Küçükbasmacı, 2010).

Microtubule-Destabilizing Agents

Chalcone conjugates featuring the imidazo[2,1‐b]thiazole scaffold have been evaluated for cytotoxic activity against human cancer cell lines. These molecules were found to effectively inhibit microtubule assembly in cancer cells, suggesting potential as anticancer agents (Kamal et al., 2014).

Anti-Tuberculosis Agents

Novel imidazo[2,1-b]thiadiazoles have been synthesized and evaluated for their anti-tuberculosis activity. Certain compounds showed potent inhibitory activity towards M. tuberculosis, indicating potential applications in tuberculosis treatment (Anusha et al., 2015).

Cardiotonic Activity

6-Substituted imidazo[2,1-b]thiazoles with a lactam ring have been synthesized and evaluated for cardiotonic activity. Certain derivatives showed promising results, suggesting potential use in treating heart-related conditions (Andreani et al., 1996).

COX-2 Inhibitors

A new series of imidazo[2,1-b]thiazole analogs containing a methyl sulfonyl COX-2 pharmacophore was synthesized and evaluated for COX-2 inhibitory activity. These compounds were selective inhibitors of COX-2 isoenzyme, suggesting their potential as anti-inflammatory agents (Shahrasbi et al., 2018).

Future Directions

Imidazo[2,1-b]thiazole derivatives have drawn significant interest due to their wide spectrum of pharmaceutical activities. Future research could focus on the design and development of different thiazole derivatives, with the aim of identifying less toxic, selective, and potent new anticancer agents . Furthermore, computer-assisted ADMET studies suggest that newly synthesized analogs could have high penetration to the blood-brain barrier (BBB), better intestinal absorption, non-inhibitors of CYP2D6, adequate plasma protein binding, and good passive oral absorption .

Mechanism of Action

Target of Action

Similar imidazo[2,1-b]thiazole derivatives have been reported to exhibit antimycobacterial properties .

Mode of Action

It is suggested that similar compounds may interact with their targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions .

Biochemical Pathways

Related imidazo[2,1-b]thiazole derivatives have been reported to selectively inhibit mycobacterium tuberculosis over a panel of non-tuberculous mycobacteria .

Result of Action

Similar compounds have been reported to exhibit antimycobacterial activity .

Biochemical Analysis

Biochemical Properties

6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to specific enzymes that are involved in metabolic pathways. For instance, studies have shown that this compound can inhibit the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling and regulation. Additionally, this compound has been found to interact with proteins involved in the regulation of gene expression, thereby influencing cellular functions at the molecular level .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . Furthermore, it can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules such as enzymes and receptors. For instance, this compound can bind to the active site of kinases, leading to the inhibition of their enzymatic activity . Additionally, this compound has been found to modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of target genes, thereby influencing cellular functions and processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods . It undergoes gradual degradation over time, leading to the formation of metabolites that may have distinct biological activities . Long-term exposure to this compound has been associated with sustained changes in cellular functions, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can exert therapeutic effects without causing significant toxicity . At high doses, this compound has been found to induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One of the key metabolic pathways involves the oxidation of the methoxy group, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The involvement of specific enzymes, such as cytochrome P450s, in the metabolism of this compound has been well-documented .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding sites .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . The targeting of this compound to these compartments is facilitated by targeting signals and post-translational modifications . For instance, the presence of nuclear localization signals (NLS) can direct this compound to the nucleus, where it can interact with nuclear proteins and influence gene expression .

properties

IUPAC Name |

6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS/c1-15-10-4-2-3-9(7-10)11-8-14-5-6-16-12(14)13-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGUEZACXQNHRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN3C=CSC3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

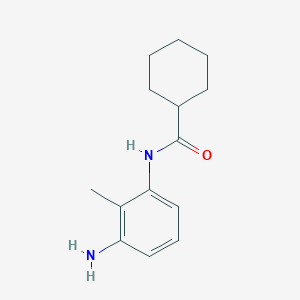

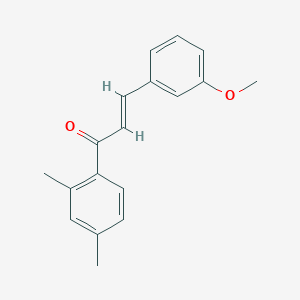

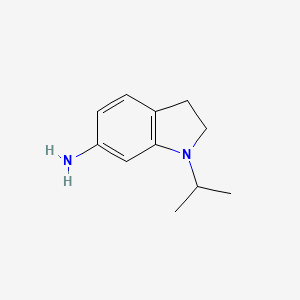

![[(4-Chloro-2-fluorobenzoyl)amino]acetic acid](/img/structure/B3168224.png)

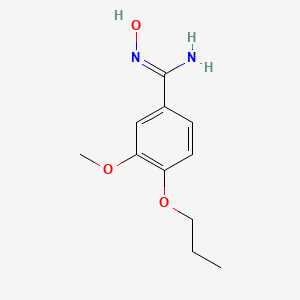

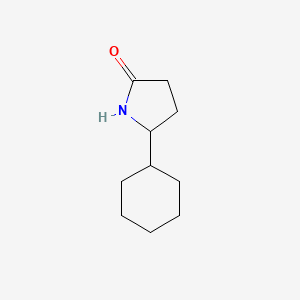

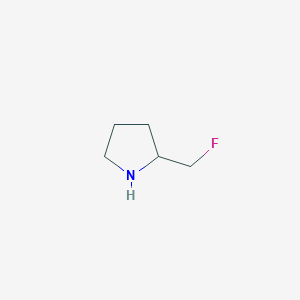

![N-{[2-(Trifluoromethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B3168232.png)

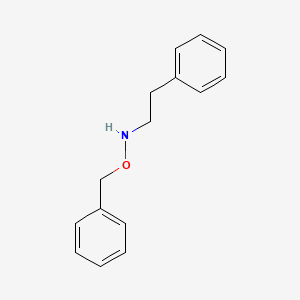

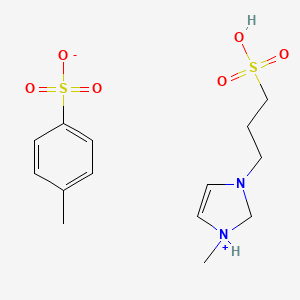

![[2-(1,3-Thiazol-2-yl)phenyl]methanamine](/img/structure/B3168310.png)